molecular formula C16H19N3O4S B2874623 4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide CAS No. 637325-77-0

4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2874623
CAS No.: 637325-77-0
M. Wt: 349.41
InChI Key: CYOOTFUIHLEDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a chemical compound . It has a molecular formula of C11H12N2O3S . This compound is a type of sulfonamide , which is a class of compounds that have been found to possess a wide range of medicinal properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition .


Molecular Structure Analysis

The structure of the related compound “4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” was determined by spectral (IR, 1H and 13C NMR), elemental analyses, and X-ray diffraction data . The molecule is bent at the S atom with a C–SO2–NH–C torsion angle of -86.3(3) .


Physical and Chemical Properties Analysis

The related compound “4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” was found to be stable to air and moisture and soluble in Dioxane, DMF, and DMSO .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antibacterial Study of N-Substituted Derivatives : N-substituted derivatives of a compound similar to 4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide showed moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria, highlighting the potential for developing new antibacterial agents (Khalid et al., 2016).

  • Antimicrobial Activity and Molecular Modeling : Novel derivatives exhibited significant antibacterial and moderate antifungal activities, confirmed by structure-based investigations and docking studies, suggesting their potential as antimicrobial agents (Vankadari et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition on Iron : Piperidine derivatives were investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations, showing that these compounds could effectively protect against corrosion, which is crucial for industrial applications (Kaya et al., 2016).

Therapeutic Applications

  • Inhibition of Thrombin : A stereoisomer of a closely related compound demonstrated potent inhibition of thrombin, an enzyme involved in blood clotting, indicating its potential for developing new anticoagulant drugs (Okamoto et al., 1981).

  • Anticancer Effects : Sulfonamide-derived isatins, structurally related to the query compound, showed promising cytotoxic effects against hepatocellular carcinoma cell lines, highlighting the potential for cancer treatment applications (Eldeeb et al., 2022).

Synthesis Optimization

  • Enantioselective Process for CGRP Receptor Inhibitor : The development of a stereoselective and economical synthesis for a potent CGRP receptor antagonist suggests the importance of optimizing synthetic routes for potential therapeutic compounds, which can enhance their production and application in medical treatments (Cann et al., 2012).

Properties

IUPAC Name

4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-5-6-13(16(20)17-15-7-10-23-18-15)11-14(12)24(21,22)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOOTFUIHLEDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.